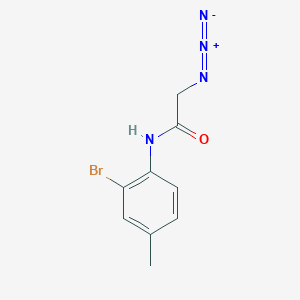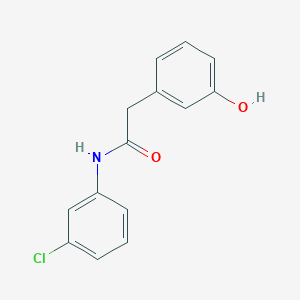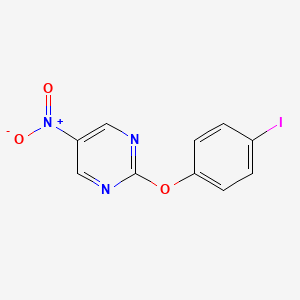
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid, also known as TFMI, is a synthetic compound that belongs to the isoxazole family. It is a white crystalline powder with a molecular weight of 309.26 g/mol. TFMI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have reported that 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can reduce the production of prostaglandins, which can lead to the reduction of inflammation. 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has also been reported to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has been shown to have anti-tumor activity in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid research, including its potential application in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid and its potential side effects. 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can also be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry, drug discovery, and biochemistry. Its ability to inhibit the activity of COX-2 makes it a potential candidate for the treatment of inflammatory diseases. 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water. Further studies are needed to fully understand the potential of 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid and its future applications in various fields.
Synthesis Methods
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can be synthesized using several methods, including the reaction of 4-trifluoromethylphenol with isoxazole-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-trifluoromethylphenol with 3,4-dihydroisoxazole-5-carboxylic acid in the presence of a coupling agent. Both methods have been reported to yield high purity 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid.
Scientific Research Applications
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its ability to inhibit the activity of certain enzymes, including the enzyme responsible for the biosynthesis of prostaglandins. This inhibition can lead to the reduction of inflammation, making 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)7-1-3-8(4-2-7)19-6-9-5-10(11(17)18)16-20-9/h1-5H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSGDRIZCHMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)


![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)